4-Chlorostilbene 4-Chlorostilbene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14342462
InChI: InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H
SMILES:
Molecular Formula: C14H11Cl
Molecular Weight: 214.69 g/mol

4-Chlorostilbene

CAS No.:

Cat. No.: VC14342462

Molecular Formula: C14H11Cl

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorostilbene -

Specification

Molecular Formula C14H11Cl
Molecular Weight 214.69 g/mol
IUPAC Name 1-chloro-4-(2-phenylethenyl)benzene
Standard InChI InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H
Standard InChI Key TTYKTMUIQGPMMH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Introduction

Key Findings

4-Chlorostilbene (C₁₄H₁₁Cl) is a chlorinated derivative of stilbene, characterized by a trans-configuration of its double bond and a chlorine substituent at the para position of one benzene ring. This compound exhibits unique physicochemical properties, including pH-dependent hydrolysis kinetics and stereoselective reactivity, which make it valuable in organic synthesis, materials science, and environmental chemistry. Recent studies highlight its role in cross-coupling reactions, photocyclization processes, and as a precursor for functionalized stilbene derivatives.

Chemical Identity and Structural Features

4-Chlorostilbene (CAS: 4714-23-2) consists of two phenyl groups connected by a double bond, with a chlorine atom substituted at the para position of one ring. Its molecular weight is 214.69 g/mol, and its IUPAC name is 1-chloro-4-(2-phenylethenyl)benzene . The trans-isomer (E-configuration) is the most stable and widely studied form due to its planar structure, which facilitates π-π stacking interactions in solid-state applications.

Key Structural Data:

  • SMILES: C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

  • InChI Key: TTYKTMUIQGPMMH-UHFFFAOYSA-N

  • X-ray Diffraction: Crystallographic studies confirm a dihedral angle of 0° between the two benzene rings, indicating full conjugation .

Synthesis Methods

Cross-Metathesis and Hiyama Coupling

A stereoselective synthesis route involves tandem cross-metathesis and Hiyama coupling. For example, reaction of 4-chlorostyrene with vinylsilanes using Grubbs catalyst yields E-4-chlorostilbene with >99% selectivity . This method avoids hazardous reagents and achieves high yields (up to 97%) .

Piperidine-Mediated Condensation

A patented method involves condensing p-chlorophenylacetic acid with p-hydroxybenzaldehyde in the presence of piperidine, followed by vacuum distillation. This approach yields 4-hydroxy-4'-chlorostilbene derivatives with 83% efficiency .

Reductive Deoxygenation

Oxo-rhenium complexes catalyze the direct reductive deoxygenation of aryl ketones to produce 4-chlorostilbene. This method is notable for its mild conditions and compatibility with diverse functional groups .

Physicochemical Properties

Physical Constants

PropertyValueSource
Melting Point153.8°C
Boiling Point324.8°C (at 760 mmHg)
Density1.163 g/cm³
Flash Point143.9°C

Hydrolysis Kinetics

4-Chlorostilbene oxide (CSO), a related epoxide, undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis dominates, with a second-order rate constant of 11.3M1min111.3 \, \text{M}^{-1} \, \text{min}^{-1} .

  • Neutral/Alkaline Conditions (pH 5–11): Rate constant plateaus at 1.02×104min11.02 \times 10^{-4} \, \text{min}^{-1} .

Table 1: Hydrolysis Rate Constants of CSO

EnvironmentRate Constant (min⁻¹)
Buffered Distilled Water1.02×1041.02 \times 10^{-4}
Natural Waters0.59×1040.59 \times 10^{-4}
Sediment-Associated Water1.70×1041.70 \times 10^{-4}

Hydrolysis proceeds via an A-1 carbonium ion mechanism, forming diastereoisomers of 1-(4-chlorophenyl)-2-phenylethylene glycol .

Applications in Organic Synthesis

Mizoroki-Heck Coupling

4-Chlorostilbene serves as a substrate in palladium-catalyzed Heck reactions. For instance, coupling with acrylates yields cinnamic acid derivatives with 90–95% yields under green conditions .

Photocyclization

Under UV light, 4-chlorostilbene undergoes oxidative photocyclization in the presence of potassium iodide (KI), forming phenanthrene derivatives. This air-driven method achieves 45–97% yields without external oxidants .

Polymer Precursors

Functionalized 4-chlorostilbene derivatives are used to synthesize conjugated polymers for optoelectronic devices. Their planar structure enhances charge transport properties .

Environmental and Biological Relevance

Environmental Persistence

The hydrolysis half-life of CSO in natural waters ranges from 66 to 120 hours, indicating moderate persistence. Sorption to humic materials reduces bioavailability but increases sediment retention .

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